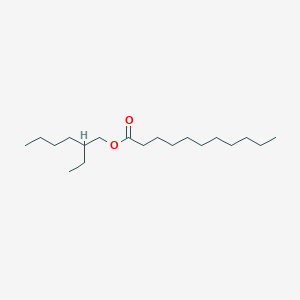
2-ethylhexyl Undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethylhexyl undecanoate is an organic compound with the molecular formula C19H38O2. It is an ester formed from the reaction of 2-ethylhexanol and undecanoic acid. This compound is known for its use in various industrial applications, particularly in the formulation of personal care products due to its emollient properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-ethylhexyl undecanoate is synthesized through an esterification reaction between 2-ethylhexanol and undecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, and the water produced is continuously removed using a distillation setup. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethylhexyl undecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-ethylhexanol and undecanoic acid.
Oxidation: The ester can be oxidized under strong oxidative conditions to form corresponding carboxylic acids and alcohols.
Reduction: Although less common, reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-ethylhexanol and undecanoic acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-ethylhexyl undecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations due to its emollient properties.
Industry: Commonly found in personal care products such as lotions, creams, and sunscreens due to its ability to improve skin feel and texture.
Wirkmechanismus
The primary mechanism of action of 2-ethylhexyl undecanoate in personal care products is its emollient effect. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid layers of the skin, enhancing its barrier function and providing a smooth, soft feel.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethylhexyl palmitate
- 2-ethylhexyl stearate
- 2-ethylhexyl laurate
Comparison
2-ethylhexyl undecanoate is unique due to its specific chain length and branching, which provide a balance between spreadability and absorption. Compared to similar compounds like 2-ethylhexyl palmitate and 2-ethylhexyl stearate, it offers a lighter feel and faster absorption, making it particularly suitable for formulations where a non-greasy finish is desired.
Eigenschaften
Molekularformel |
C19H38O2 |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
2-ethylhexyl undecanoate |
InChI |
InChI=1S/C19H38O2/c1-4-7-9-10-11-12-13-14-16-19(20)21-17-18(6-3)15-8-5-2/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
BPFKJEWHKGGRCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


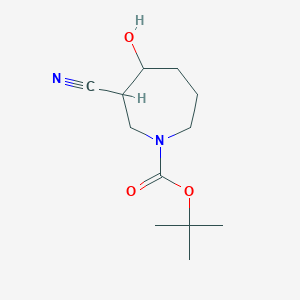
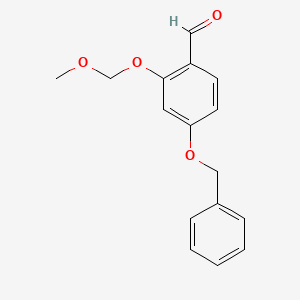
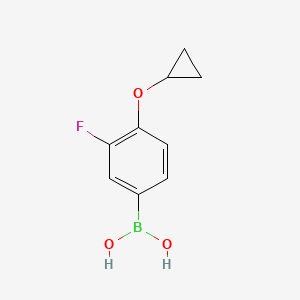
![O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B13913705.png)
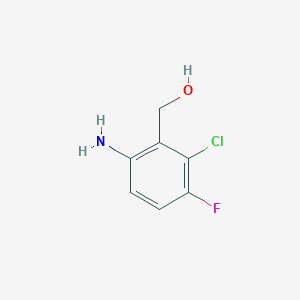
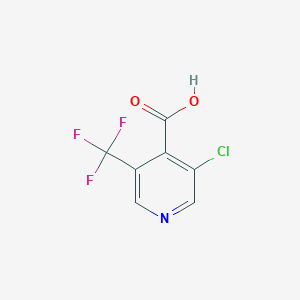

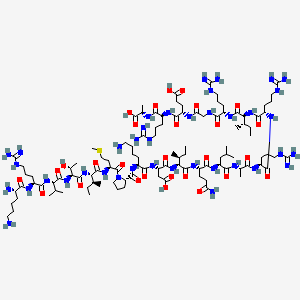
![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)
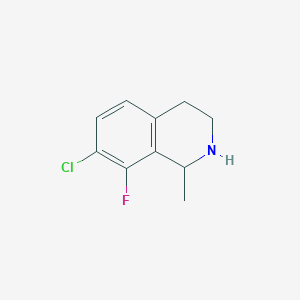

![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)

![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
